

Agerafenib CEP-32496 discovery and development

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Compound Focus: Agerafenib

CAS No.: 1188910-76-0

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Compound Overview and Discovery

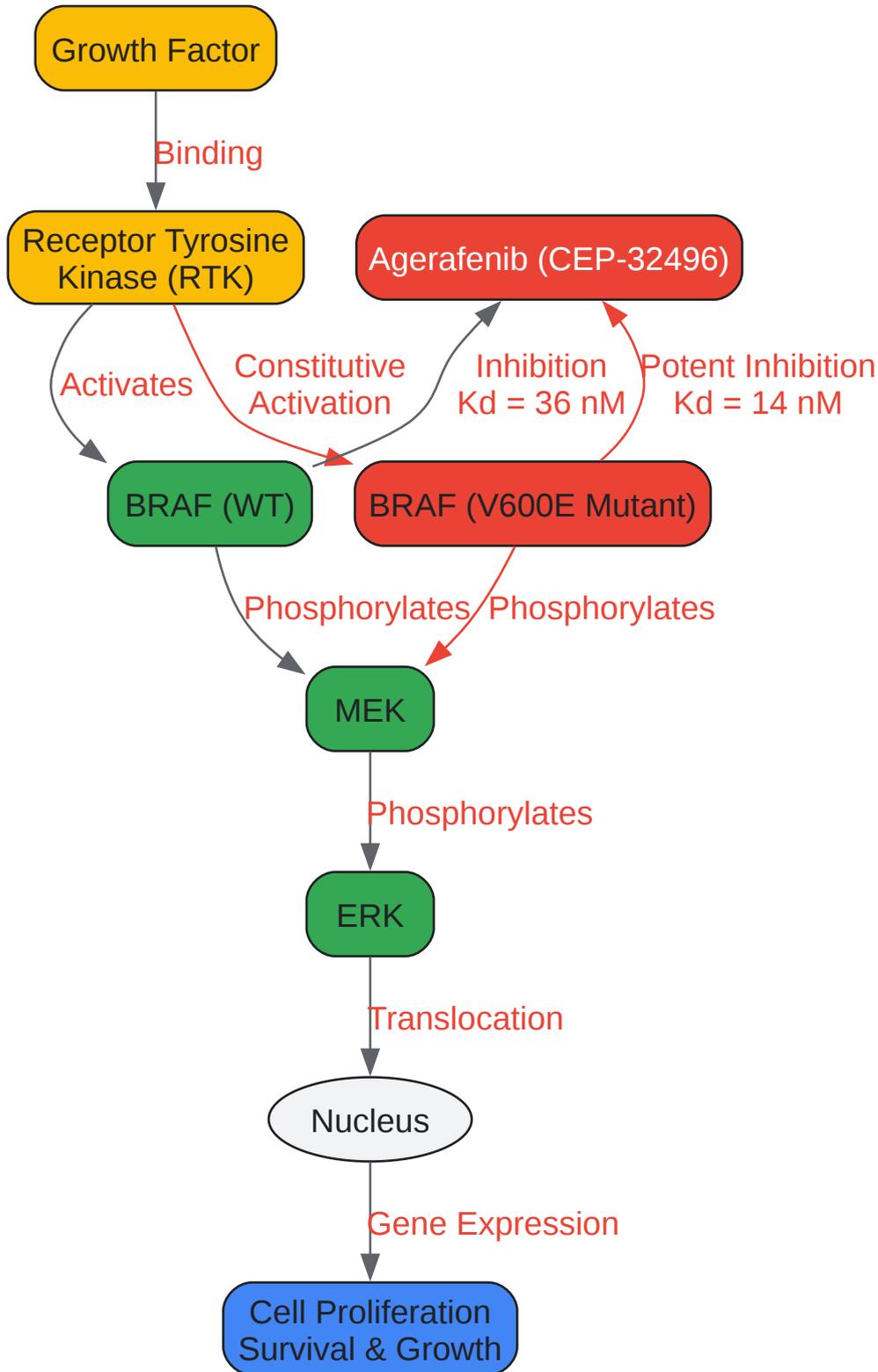
Agerafenib (also known as **CEP-32496** and **RXDX-105**) is a potent, orally active small-molecule inhibitor discovered as part of a research program conducted by **Ambit Biosciences (later acquired by Daiichi Sankyo) and Cephalon (later acquired by Teva Pharmaceuticals)** [1]. It is a selective multi-kinase inhibitor with its most potent activity against the **BRAF(V600E) mutant kinase**, an important oncogenic driver [2] [3]. The drug candidate advanced to clinical trials (NCT01877811) for patients with advanced solid tumors [4].

Mechanism of Action and Signaling Pathway

Agerafenib is a potent ATP-competitive kinase inhibitor. Its primary mechanism is the **inhibition of the BRAF(V600E) mutant kinase**, which leads to the disruption of the downstream MAPK signaling pathway [4] [2].

The diagram below illustrates the signaling pathway targeted by **Agerafenib**.

BRAF-MAPK Signaling Pathway and Agerafenib Inhibition



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Figure 1: The MAPK signaling pathway driven by oncogenic BRAF(V600E). **Agerafenib** potently inhibits the mutant BRAF kinase, blocking downstream signaling and cancer cell proliferation [4] [2] [3].

Pharmacological Profile and Kinase Selectivity

While **Agerafenib**'s dominant activity is against BRAF(V600E), it is a multi-kinase inhibitor. The table below summarizes its binding affinity (Kd) for a panel of kinase targets.

Table 1: Kinase Inhibition Profile of Agerafenib (Selected Targets) [3]

Kinase Target	Kd (nM)
BRAF(V600E)	14
c-Kit	2
Ret	2
LCK	2
Abl-1	3
VEGFR-2	8
CSF-1R	9
BRAF (WT)	36
CRAF	39
EGFR	22
c-Met	513

This multi-kinase activity contributes to its **selective cytotoxicity**; it is significantly more effective at inhibiting proliferation and inducing cell death in cancer cells harboring the BRAF(V600E) mutation compared to wild-type BRAF cells [2].

Experimental Protocols and Key Data

The following detailed methodologies are based on foundational preclinical studies for **Agerafenib**.

In Vitro Binding and Cell Proliferation Assays [2]

- **Objective:** To determine the direct binding affinity of CEP-32496 for purified BRAF(V600E) kinase and its effect on cellular MEK phosphorylation and viability.
- **Methodology:**
 - **Binding Assay (Kd):** A dissociation constant (Kd) of **14 nM** for BRAF(V600E) was measured using an *in vitro* binding assay with purified kinase protein.
 - **pMEK Inhibition (IC50):** Inhibition of MEK phosphorylation (pMEK) was analyzed in human melanoma **A375 cells** (BRAF V600E mutant). Cells were treated with CEP-32496 for 2 hours, followed by Western blot analysis using phospho-specific antibodies. The **IC50 was 78-82 nM**.
 - **Cytotoxicity/Cell Proliferation (EC50/GI50):** The cytotoxic effect was measured using a **72-hour CellTiter Blue cell viability assay**. The **EC50 in A375 cells was 78 nM**.
- **Key Findings:** **Agerafenib** demonstrated potent and selective activity against BRAF(V600E)-mutant cells, with much higher concentrations (EC50 > 2000 nM) required to inhibit the growth of wild-type BRAF cell lines (e.g., DU145, Hs578T).

In Vivo Efficacy Study in Xenograft Models [2]

- **Objective:** To evaluate the oral efficacy of CEP-32496 in mouse models of human cancer.
- **Methodology:**
 - **Animal Model:** Athymic nude mice with subcutaneously implanted **A375 melanoma** or **COLO-205 colorectal carcinoma** xenografts (both BRAF V600E mutant).
 - **Dosing Regimen:** CEP-32496 was administered orally at doses of **30 mg/kg and 100 mg/kg, twice daily (BID)**.
 - **Endpoints:** Tumor volume was measured regularly. Pharmacodynamic (PD) effects were assessed by analyzing tumor lysates for pERK levels.
- **Key Findings:** Treatment resulted in significant **tumor stasis and regression** in both models. PD analysis confirmed sustained inhibition of the MAPK pathway, as shown by reduced pERK levels. The compound was reported to be well-tolerated with no significant adverse effects in these models.

Pharmacokinetic (PK) Evaluation Using Radiolabeled Compound [4]

- **Objective:** To evaluate the pharmacokinetic properties and tumor uptake of CEP-32496 using carbon-11-labeled compound ($[^{11}\text{C}]\text{CEP-32496}$) and Positron Emission Tomography (PET).
- **Methodology:**
 - **Radiosynthesis:** $[^{11}\text{C}]\text{CEP-32496}$ was synthesized using $[^{11}\text{C}]\text{phosgene}$ with high radiochemical purity (>98%) and molar activity (40-85 GBq/ μmol).
 - **In Vitro Binding:** Autoradiography confirmed high binding affinity and specificity of the tracer to BRAF(V600E)-positive A375 melanoma tissue sections, which was blocked by unlabeled CEP-32496 or sorafenib.
 - **In Vivo PET and Biodistribution:** The radiotracer was administered intravenously to nude mice bearing A375 melanomas. PET scans and biodistribution studies were conducted over 60 minutes.
- **Key Findings:** The study showed that $[^{11}\text{C}]\text{CEP-32496}$ **accumulated continuously in the tumors** and had high *in vivo* stability in plasma, supporting its use for non-invasive pharmacokinetic studies.

Preclinical and Clinical Summary

Table 2: Summary of Key Preclinical and Clinical Data [1] [4] [2]

Parameter	Data
CAS Registry No.	1188910-76-0
Molecular Formula	$\text{C}_{24}\text{H}_{22}\text{F}_3\text{N}_5\text{O}_5$
Molecular Weight	517.16 g/mol
Recommended In Vivo Doses	30 - 100 mg/kg (oral, BID in mice)
Clinical Trial Phase	Phase 1/1b (NCT01877811)
Clinical Dose (Reported)	Tolerated up to 350 mg/d
Primary Mechanism	Potent and selective inhibition of BRAF(V600E) kinase

Parameter	Data
Key Preclinical Outcome	Tumor stasis and regression in xenograft models

Conclusion

Agerafenib (CEP-32496) represents a rationally designed, orally available BRAF(V600E) inhibitor with a strong preclinical efficacy and a favorable side effect profile in animal models. Its development highlights a comprehensive approach from *in vitro* kinase screening and mechanistic cellular assays to *in vivo* xenograft models and advanced imaging techniques for PK/PD analysis.

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